molecular formula C9H4Cl2N2O2 B2813120 7,8-Dichloro-5-nitroquinoline CAS No. 59252-75-4

7,8-Dichloro-5-nitroquinoline

Cat. No.: B2813120
CAS No.: 59252-75-4
M. Wt: 243.04
InChI Key: DTZIPCLEUGPCOG-UHFFFAOYSA-N
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Description

7,8-Dichloro-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. The compound is characterized by the presence of two chlorine atoms at the 7th and 8th positions and a nitro group at the 5th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-5-nitroquinoline typically involves the nitration of 7,8-dichloroquinoline. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors such as 7,8-dichloroquinoline. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,8-Dichloro-5-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dichloro-5-nitroquinoline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. The compound may also inhibit specific enzymes or disrupt cellular processes by binding to molecular targets .

Comparison with Similar Compounds

Uniqueness: 7,8-Dichloro-5-nitroquinoline is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for selective interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

7,8-dichloro-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)5-2-1-3-12-9(5)8(6)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZIPCLEUGPCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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